

FT-IR 1H-NMR 13C-NMR characterization of Cyclovalone derivatives

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Compound Focus: Cyclovalone

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Spectral Data Summary of Cyclovalone Derivatives

The table below summarizes key spectral signatures for **Cyclovalone** and its Mannich base derivatives, which are crucial for structural confirmation.

| Compound Name / Structure | FT-IR Characteristic Bands (cm ⁻¹) | ¹ H-NMR Characteristic Shifts (δ/ppm) | ¹³ C-NMR Characteristic Shifts (δ/ppm) |
|---------------------------|--|--|---|
|---------------------------|--|--|---|

| **Cyclovalone** (Parent Compound) | • C=O stretch: 1639 [1] • C=C ring Ar stretch: 1519, 1589-1605 [1] [2] | • C=CH- (ethylenic): 7.71 (s, 2H) [1] • HAr (Aromatic): 6.80 (s, 2H), 6.97 (s, 2H) [1] • OCH₃: 3.91 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1] • CAr-O: 147-149 [1] • -C=C-: 133, 137 [1] || **Mannich Base 2a** (Diethylamino derivative) | • C=O stretch: 1639 [1] • C=C ring Ar stretch: 1589 [1] | • C=CH-: 7.71 (s, 2H) [1] • HAr: 6.80 (s, 2H), 6.97 (s, 2H) [1] • Ar-CH₂-N: 3.82 (s, 4H) [1] • OCH₃: 3.91 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1] • Ar-C-N: 57 [1] || **Mannich Base 2b** (Dimethylamino derivative) | • C=O stretch: 1605 [1] • C=CH-: 7.70 (s, 2H) [1] • HAr: 6.79 (s, 2H), 6.97 (s, 2H) [1] • Ar-CH₂-N: 3.68 (s, 4H) [1] • OCH₃: 3.89 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1] • Ar-C-N: 63 [1] |

Detailed Experimental Protocols

Here are the standard operating procedures for synthesis and characterization based on published methodologies.

Protocol 1: Synthesis of Di-Mannich Base Derivatives of Cyclovalone [1]

This protocol describes the general procedure for introducing aminoalkyl chains via a Mannich reaction.

- **Primary Materials:** **Cyclovalone** (compound 1), paraformaldehyde, secondary amine (e.g., diethylamine, dimethylamine, morpholine), acetonitrile (reaction solvent), ethyl acetate, hexane (for recrystallization).
- **Procedure:**
 - Dissolve 2 mmol of **Cyclovalone** in 50 mL of acetonitrile.
 - In a separate flask, heat a mixture of 16 mmol paraformaldehyde and 16 mmol of the desired secondary amine in 50 mL of acetonitrile at 80°C for 10 minutes.
 - Combine the **Cyclovalone** solution with the formaldehyde-amine mixture.
 - Reflux the reaction mixture with stirring for 5-27 hours. Monitor reaction completion by TLC.
 - After completion, remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by recrystallization (e.g., from an ethyl acetate-hexane mixture) or by column chromatography.
- **Purification & Analysis:** The purified compounds are typically obtained as crystalline powders. Purity and identity are confirmed by melting point determination, TLC, and spectral data (FT-IR, NMR, HRMS) [1].

Protocol 2: FT-IR Spectroscopy Characterization

This protocol outlines the steps for preparing samples and acquiring FT-IR spectra to confirm functional groups.

- **Primary Materials:** Purified **Cyclovalone** derivative, FT-IR spectrometer with ATR accessory, KBr for making pellets (if required).
- **Procedure:**
 - **Solid Sample Preparation (KBr Pellet):** Finely grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Compress the mixture under high pressure to form a transparent pellet [1].
 - **Direct ATR Analysis:** For modern ATR accessories, place a small amount of the solid sample directly onto the ATR crystal and clamp to ensure good contact [3].

- Acquire the spectrum in the range of 4000-400 cm^{-1} .
- Analyze the spectrum for key functional groups: the carbonyl stretch ($\text{C}=\text{O}$) around 1640 cm^{-1} , aromatic $\text{C}=\text{C}$ stretches between 1510-1610 cm^{-1} , and $\text{C}-\text{O}$ stretches from 1000-1260 cm^{-1} [1].
- **Notes:** ATR is a rapid and non-destructive method that requires minimal sample preparation. Ensure the crystal is clean before and after analysis [3].

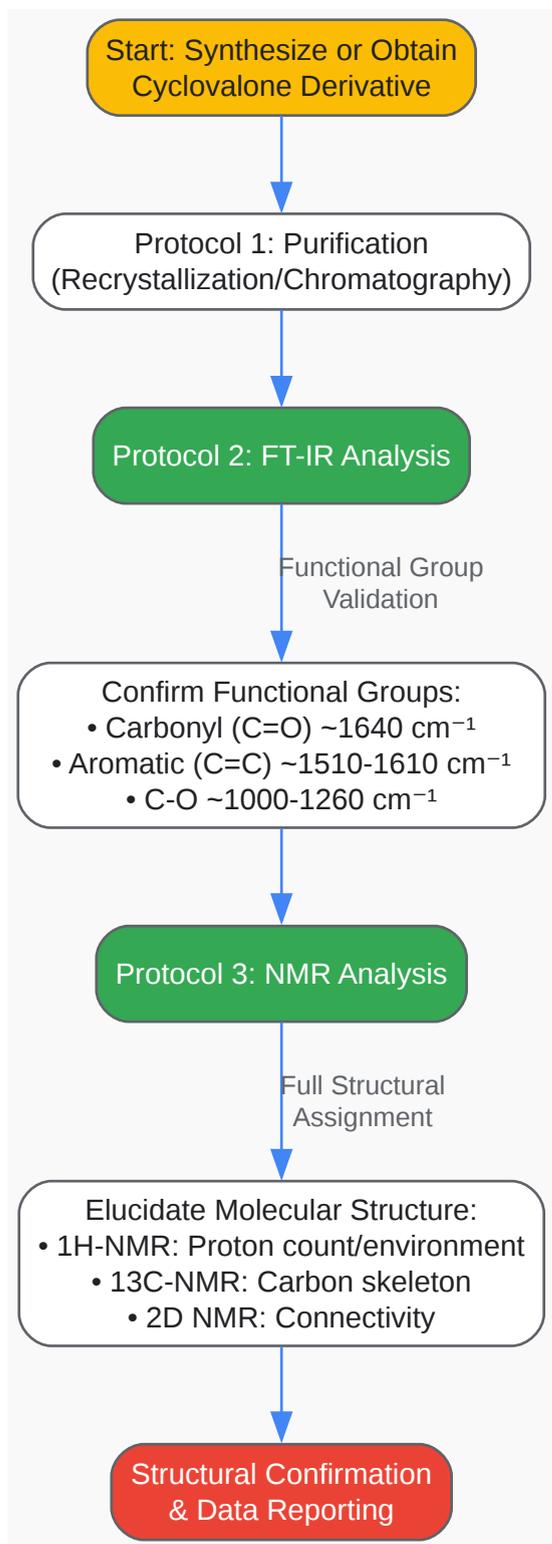
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

This protocol details the acquisition and interpretation of ^1H and ^{13}C -NMR spectra for full structural elucidation.

- **Primary Materials:** Purified **Cyclovalone** derivative (~5-10 mg), deuterated chloroform (CDCl_3), NMR spectrometer (500 MHz for ^1H is recommended).
- **Procedure:**
 - Dissolve the sample in 0.6-0.7 mL of CDCl_3 .
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire the ^1H -NMR spectrum, noting the number of protons, chemical shifts (δ), multiplicity, and coupling constants.
 - Acquire the ^{13}C -NMR spectrum, which provides direct information about the carbon skeleton.
 - For full structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- **Interpretation Guide:**
 - **^1H -NMR:** Identify the ethylenic proton singlet between 7.70-7.71 ppm, aromatic proton singlets between 6.80-6.97 ppm, and methoxy group singlets around 3.89 ppm. For Mannich bases, the **Ar-CH₂-N** protons appear as a singlet between 3.68-3.82 ppm [1].
 - **^{13}C -NMR:** The cyclohexanone carbonyl carbon is a key signal at ~190 ppm. Aromatic carbons appear between 110-150 ppm. For Mannich bases, the **Ar-C-N** carbon signal is found between 57-63 ppm [1].

Experimental Workflow for Characterization

The following diagram illustrates the logical sequence from synthesis to full structural characterization of **Cyclovalone** derivatives.



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Research Context and Notes for Scientists

- **Biological Relevance:** **Cyclovalone** is a synthetic curcumin analogue where the β -diketone chain is replaced by a cyclohexanone ring. This modification enhances its metabolic stability while retaining biological activities such as **anti-inflammatory, antioxidant, and antitumor properties** [4] [5]. The introduction of Mannich bases aims to improve solubility and bioavailability, with some derivatives showing enhanced antioxidant activity [1] [6].
- **Analytical Considerations:** When analyzing spectral data, note that the **ethylenic protons** (C=CH-) and the **methylene protons** adjacent to the cyclohexanone ring are key reporters of the core structure. The introduction of a Mannich base side chain is clearly confirmed by the appearance of new signals for the **Ar-CH₂-N** protons in 1H-NMR and the corresponding carbon in 13C-NMR [1].

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